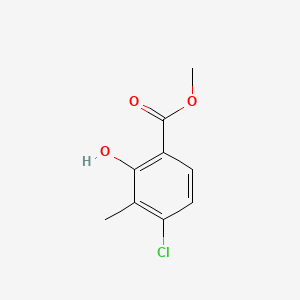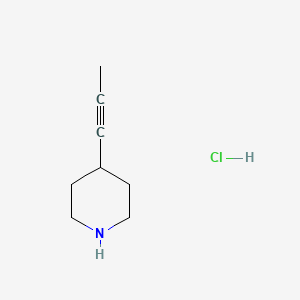
Methyl 4-chloro-2-hydroxy-3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-2-hydroxy-3-methylbenzoate: is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid, characterized by the presence of a methyl ester group, a chlorine atom, and a hydroxyl group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize methyl 4-chloro-2-hydroxy-3-methylbenzoate involves the esterification of 4-chloro-2-hydroxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Halogenation: Another route involves the halogenation of methyl 2-hydroxy-3-methylbenzoate using chlorine gas in the presence of a catalyst like iron(III) chloride. This method selectively introduces the chlorine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Methyl 4-chloro-2-hydroxy-3-methylbenzoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid are typical oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-chloro-2-hydroxy-3-methylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis
Eigenschaften
Molekularformel |
C9H9ClO3 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
methyl 4-chloro-2-hydroxy-3-methylbenzoate |
InChI |
InChI=1S/C9H9ClO3/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4,11H,1-2H3 |
InChI-Schlüssel |
WQYBOEFKKZBLAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1O)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13456631.png)
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride](/img/structure/B13456639.png)





![(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13456676.png)
![2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]aceticacid](/img/structure/B13456686.png)

![N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13456697.png)
![Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13456701.png)
